

Overcoming columnar growth in thick zirconium nitride coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zirconium nitride

Cat. No.: B7801401

[Get Quote](#)

Technical Support Center: Zirconium Nitride Coatings

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the deposition of thick **zirconium nitride** (ZrN) coatings. The focus is on overcoming the common issue of columnar growth, which can compromise the mechanical and protective properties of the films.

Frequently Asked Questions (FAQs)

Q1: What is columnar growth in ZrN coatings and why is it a concern?

A1: Columnar growth is a common microstructure in films deposited by Physical Vapor Deposition (PVD), where the grains elongate perpendicular to the substrate surface, forming column-like structures. In thick coatings, this can be problematic as it may lead to the formation of voids between the columns, resulting in lower film density. This porous structure can degrade mechanical properties such as hardness and create pathways for corrosive agents to reach the substrate.^[1] Cracks can also propagate more easily along the boundaries of these columnar grains.^[1]

Q2: What are the primary factors that lead to the formation of a columnar structure?

A2: Columnar growth is primarily a result of low adatom mobility on the substrate surface during deposition. When arriving atoms and ions do not have enough energy to diffuse and find low-energy sites, they tend to stick where they land. This, combined with shadowing effects from surface irregularities, promotes the upward growth of columns.^{[2][3]} Key contributing process parameters include low substrate temperature and insufficient ion bombardment energy.^{[2][4]}

Q3: How does adjusting the substrate bias voltage help in preventing columnar growth?

A3: Applying a negative bias voltage to the substrate is one of the most effective methods to disrupt columnar growth.^[5] Increasing the bias voltage accelerates positive ions from the plasma toward the substrate, leading to more energetic ion bombardment of the growing film.^[2] This increased energy enhances the mobility of surface adatoms, allowing them to fill in voids and renucleate, which interrupts the continuous upward growth of columns.^[2] The result is a denser, more compact microstructure, often transitioning from columnar to a fine-grained, equiaxed structure.^{[2][5]}

Q4: Can using interlayers or creating a multilayered coating help?

A4: Yes, depositing multilayer coatings, such as alternating layers of ZrN and another material like chromium nitride (CrN), is a well-established strategy.^[6] Each new layer interrupts the epitaxial growth of the columns from the layer below, forcing renucleation. This process effectively stops the coarsening of grains and results in a much finer and denser overall film structure.^[6] Even thin metallic interlayers can be applied to improve adhesion and help restrain the development of cracks.^{[1][7]}

Q5: What is the role of deposition temperature in controlling the microstructure?

A5: Substrate temperature is a key parameter influencing the structure and properties of ZrN coatings.^{[4][8]} Higher deposition temperatures provide more thermal energy to the depositing atoms, increasing their surface mobility. This allows them to overcome energy barriers and diffuse into denser configurations, which can help mitigate columnar growth and improve crystalline quality. However, temperature must be carefully controlled to manage thermal stress.^[7]

Q6: How critical is substrate preparation for the final coating quality?

A6: Substrate preparation is arguably the most critical factor in preventing many PVD coating defects, including those that can initiate columnar growth.[7] A thoroughly cleaned and properly prepared substrate surface is essential for good adhesion and uniform film growth.[9] Any residues, oxides, or micro-irregularities can undermine adhesion and act as nucleation sites for defects that grow into larger imperfections.[3][9] A comprehensive preparation protocol should include degreasing, ultrasonic cleaning, and in-situ plasma etching immediately before deposition begins.[7]

Troubleshooting Guide

Issue 1: The deposited thick ZrN coating exhibits a prominent columnar structure with visible porosity in cross-sectional SEM.

Potential Cause	Recommended Solution
Insufficient Adatom Mobility	Increase the negative substrate bias voltage to enhance ion bombardment. A typical range to explore is -50 V to -150 V.[2][5][10] This will help densify the film.
Low Deposition Temperature	Increase the substrate temperature during deposition to provide more thermal energy for surface diffusion. The optimal temperature depends on the substrate material and system. [4][8]
Continuous Grain Growth	Interrupt the growth by designing a multilayer structure. Introduce thin layers of a different nitride (e.g., CrN, TiN) at regular intervals to force renucleation and refine the grain structure. [6]
Deposition Technique Limitations	For applications requiring maximum density, consider using a high-ionization deposition technique like High-Power Impulse Magnetron Sputtering (HiPIMS), which is known to produce denser, less-defective films compared to conventional DC magnetron sputtering.[6]

Issue 2: The ZrN coating has poor adhesion and is flaking, especially at greater thicknesses.

Potential Cause	Recommended Solution
Inadequate Substrate Cleaning	Review and enhance the substrate cleaning protocol. Ensure all contaminants and oxide layers are removed. Implement a final in-situ plasma or ion etching step immediately prior to deposition. [7] [9]
High Internal Stress	Excessive stress, particularly in thick coatings, can cause adhesion failure. [7] This can be caused by overly aggressive ion bombardment. Try optimizing the bias voltage; sometimes a slightly lower bias can reduce stress without sacrificing too much density. [10]
Poor Interfacial Bonding	Deposit a thin (10-50 nm) metallic adhesion layer (e.g., Zr, Ti, or Cr) directly onto the substrate before starting the ZrN deposition. This can significantly improve the bond between the substrate and the ceramic coating. [1] [7]
Mismatch in Thermal Expansion	Ensure gradual heating and cooling cycles during the deposition process to minimize thermal stress caused by a mismatch in thermal expansion coefficients between the substrate and the coating. [7]

Quantitative Data Summary

The following tables summarize the typical effects of key deposition parameters on the properties of ZrN coatings, based on findings from various studies.

Table 1: Effect of Substrate Bias Voltage on ZrN Coating Properties

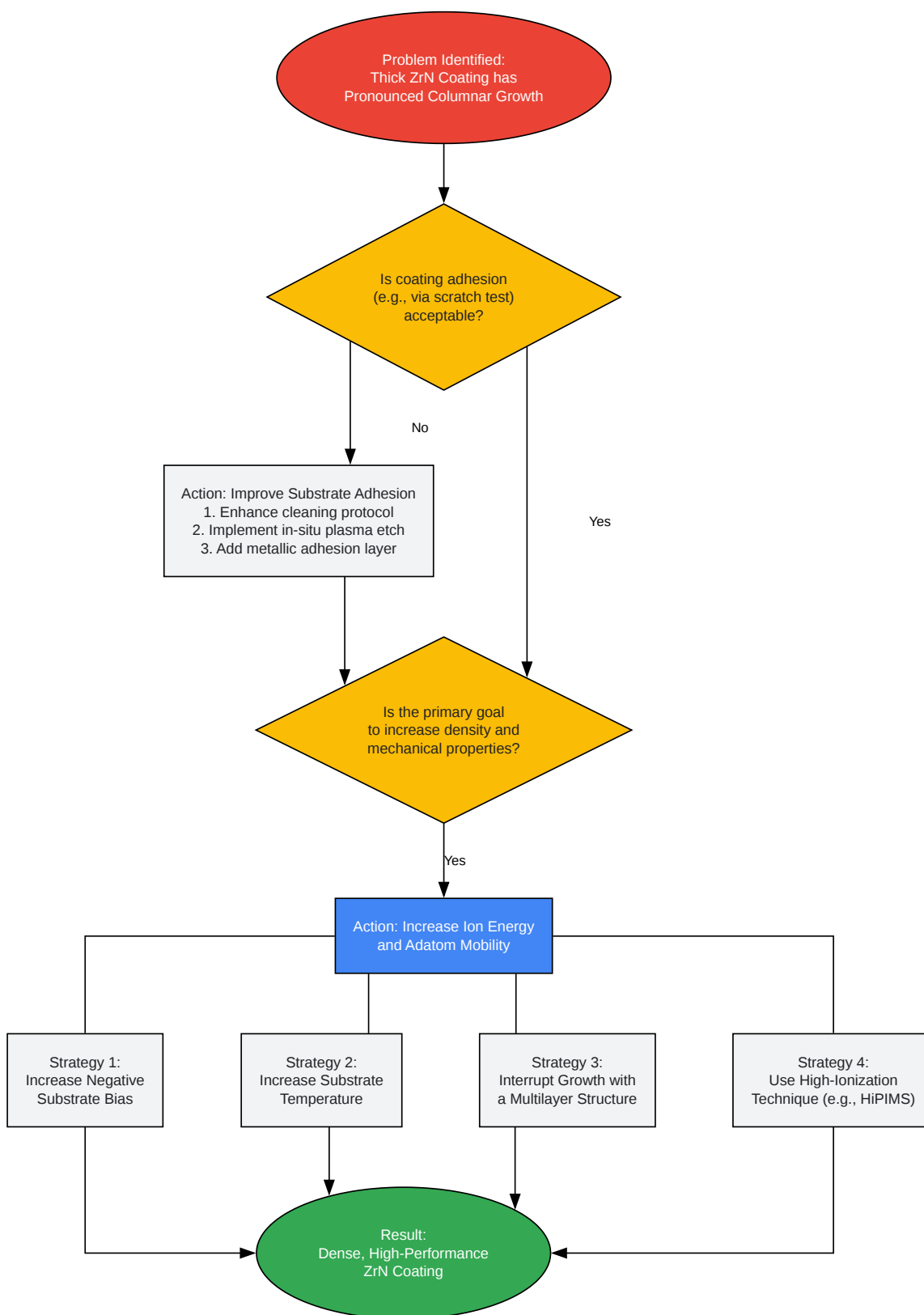
Parameter	Bias Voltage: 0 V to -50 V	Bias Voltage: -50 V to -150 V	Bias Voltage: > -150 V
Microstructure	Typically columnar, potentially with lower density. [2]	Becomes denser, with refined grains. Columnar growth is suppressed, transitioning to an equiaxed structure. [2] [5]	Can become extremely dense, but may also lead to increased compressive stress and defect incorporation. [7] [10]
Hardness	Moderate hardness.	Hardness generally increases due to densification and reduced defect density. [11]	Hardness may plateau or even decrease if stress levels become excessive, leading to micro-cracking. [10]
Surface Roughness	Can be higher due to the tops of columns.	Surface often becomes smoother as columnar structure is eliminated. [10]	Roughness may increase again due to re-sputtering effects at very high bias. [10]
Deposition Rate	Generally higher.	Tends to decrease due to the re-sputtering effect from intense ion bombardment. [5] [10]	Deposition rate can decrease significantly. [5]

Table 2: Comparison of PVD Techniques for Dense ZrN Deposition

Technique	Key Characteristics	Resulting Microstructure
DC Magnetron Sputtering	Lower ionisation of sputtered material; can lead to columnar growth without optimization (e.g., high bias/temp).[2]	Can range from columnar to dense depending on parameters.[2]
Cathodic Arc Evaporation	High degree of ionization, leading to high-energy ions and denser films. A common issue is the generation of macroparticles (droplets).[6]	Generally dense and hard, but surface quality can be affected by droplets.[6]
HiPIMS	Very high plasma density and a high fraction of ionized deposition flux.[6]	Typically produces very dense, fine-grained, and nearly defect-free films with excellent properties.[6]

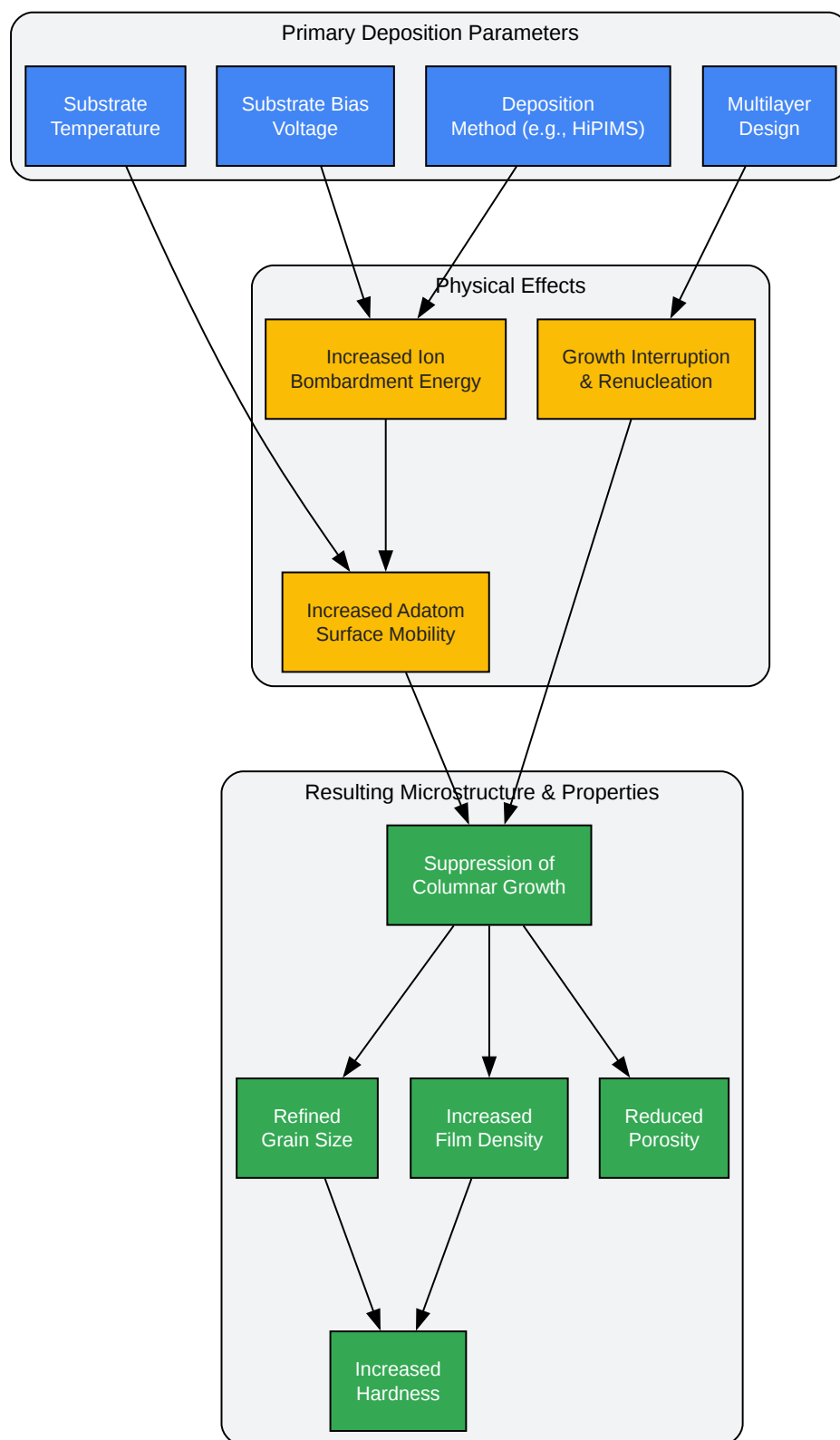
Diagrams and Workflows

The following diagrams illustrate the logical workflow for troubleshooting columnar growth and the relationships between deposition parameters and coating microstructure.



[Click to download full resolution via product page](#)

Troubleshooting workflow for columnar growth.



[Click to download full resolution via product page](#)

Effect of parameters on coating microstructure.

Experimental Protocols

Protocol 1: Method for Interrupting Columnar Growth using Substrate Bias Modulation

- Substrate Preparation:
 - Clean substrates (e.g., silicon wafers or stainless steel coupons) via sequential ultrasonic baths in acetone and isopropyl alcohol for 15 minutes each.
 - Dry the substrates with high-purity nitrogen gas.
 - Mount the substrates in the deposition chamber.
 - Perform an in-situ plasma etch using Argon (Ar) ions for 10-15 minutes to remove any native oxide layer and further clean the surface.[\[7\]](#)
- Deposition Parameters:
 - Base Pressure: Evacuate the chamber to a pressure below 5×10^{-6} Torr.
 - Working Pressure: Introduce Ar and Nitrogen (N_2) gas. A typical working pressure is 2-5 mTorr.
 - Gas Flow Rate: Adjust the $N_2/(Ar+N_2)$ flow rate ratio to achieve stoichiometric ZrN. This often falls in the 15-30% range, but must be optimized for the specific system.[\[12\]](#)[\[13\]](#)
 - Deposition Temperature: Heat the substrate to a target temperature, for example, 300-500°C.[\[4\]](#)[\[8\]](#)
 - Target Power: Set the power to the Zirconium (Zr) target (e.g., DC magnetron sputtering) to achieve a stable deposition rate.
- Bias Voltage Application:
 - Begin the deposition with a baseline negative DC bias of -50 V.
 - For subsequent experiments, increase the bias voltage in steps (e.g., -75 V, -100 V, -125 V, -150 V) while keeping all other parameters constant.[\[10\]](#)

- Deposit the films to the desired thickness (e.g., $> 3 \mu\text{m}$).
- Characterization:
 - Use Scanning Electron Microscopy (SEM) on fractured cross-sections to observe the microstructure and measure thickness.
 - Analyze the crystalline structure and preferred orientation using X-ray Diffraction (XRD). A shift from a strong (111) or (200) peak to a more balanced intensity can indicate a change from columnar to a more equiaxed structure.[\[4\]](#)[\[5\]](#)
 - Measure hardness and elastic modulus using nanoindentation.
 - Evaluate adhesion using a scratch test.

Protocol 2: Deposition of a ZrN/CrN Nanolayer Coating to Refine Grain Structure

- Substrate Preparation: Follow the same rigorous cleaning and etching procedure as described in Protocol 1.
- System Setup: The PVD system must be equipped with at least two separate cathodes: one Zirconium (Zr) target and one Chromium (Cr) target.
- Deposition Parameters:
 - Set the base pressure, working pressure, and substrate temperature as in Protocol 1.
 - Use a constant negative substrate bias throughout the deposition, for example, -80 V.
- Multilayer Deposition Sequence:
 - Deposit a thin Cr adhesion layer (~50 nm) directly on the substrate.
 - Begin the multilayer deposition by sputtering from the Zr target in an Ar+N₂ atmosphere to grow a ZrN layer.
 - After a set time or thickness (e.g., 50 nm), shut off the Zr target and ignite the Cr target to deposit a CrN layer of equivalent thickness.

- Repeat this alternating process to build up the total desired coating thickness. This periodic interruption of growth is highly effective at preventing the formation of large columnar grains.[6]
- Characterization:
 - Use cross-sectional SEM and Transmission Electron Microscopy (TEM) to visualize the multilayered structure and confirm the interruption of columnar growth.
 - Perform XRD, nanoindentation, and scratch tests as described in Protocol 1 to compare the properties of the multilayer film to a single-layer ZrN coating of the same total thickness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Features of the Application of Coatings Based on the ZrN System to Increase Resistance to Mechanical Wear and Corrosion of Titanium Alloy Products [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of substrate bias on microstructure and morphology of ZrN thin films deposited by arc ion plating|ZHANG Min, HU Xiao-gang, YANG Xiao-xu, XU Fei-fei, KIM Kwang-Ho, SHAO Zhi-gang- 《中国有色金属学报》官方网站|全网首发|论文开放获取 [ysxbcn.com]
- 6. svc.org [svc.org]
- 7. korvustech.com [korvustech.com]
- 8. mdpi.com [mdpi.com]
- 9. agc-plasma.com [agc-plasma.com]
- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. The effect of deposition conditions on the properties of Zr-carbide, Zr-nitride and Zr-carbonitride coatings – a review - Materials Advances (RSC Publishing)
DOI:10.1039/D0MA00232A [pubs.rsc.org]
- To cite this document: BenchChem. [Overcoming columnar growth in thick zirconium nitride coatings]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b7801401#overcoming-columnar-growth-in-thick-zirconium-nitride-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com